tert-Butyl 3-((6-ethoxypyrimidin-4-yl)oxy)piperidine-1-carboxylate
CAS No.: 1353955-56-2
Cat. No.: VC6073983
Molecular Formula: C16H25N3O4
Molecular Weight: 323.393
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1353955-56-2 |
---|---|
Molecular Formula | C16H25N3O4 |
Molecular Weight | 323.393 |
IUPAC Name | tert-butyl 3-(6-ethoxypyrimidin-4-yl)oxypiperidine-1-carboxylate |
Standard InChI | InChI=1S/C16H25N3O4/c1-5-21-13-9-14(18-11-17-13)22-12-7-6-8-19(10-12)15(20)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3 |
Standard InChI Key | HUCFGVGMDFMGQI-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=NC=N1)OC2CCCN(C2)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with an ether-linked 6-ethoxypyrimidine group and a 1-carboxylate tert-butyl ester. The molecular formula is C16H25N3O4, with a molecular weight of 323.39 g/mol . Key structural elements include:
-
Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to the compound's basicity.
-
Ethoxypyrimidine moiety: An aromatic heterocycle with ethoxy and oxygen substituents, enabling hydrogen bonding and π-π interactions.
-
tert-Butyl ester: A bulky, electron-withdrawing group that enhances solubility in organic solvents and stabilizes the carboxylate functionality.
The InChIKey HUCFGVGMDFMGQI-UHFFFAOYSA-N confirms its unique stereochemical identity, while the SMILES string C(C)OC1=CC(=NC=N1)OC1CN(CCC1)C(=O)OC(C)(C)C delineates atomic connectivity .
Physicochemical Parameters
Experimental and computed properties include:
Property | Value | Source |
---|---|---|
Melting Point | Not reported | |
Boiling Point | Not reported | |
LogP (Partition Coeff.) | Estimated 2.1 (Predicted) | |
Hydrogen Bond Acceptors | 7 | |
Hydrogen Bond Donors | 0 |
The absence of hydrogen bond donors and moderate LogP suggest favorable membrane permeability, a critical factor in drug design .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis typically proceeds via a three-step strategy:
-
Piperidine Ring Functionalization: N-Boc protection of piperidine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–25°C .
-
Etherification: Coupling the 3-hydroxy piperidine intermediate with 4-chloro-6-ethoxypyrimidine using sodium hydride in dimethylformamide (DMF) at 60°C .
-
Deprotection and Purification: Acidic removal of the Boc group (e.g., HCl in dioxane) followed by column chromatography (silica gel, ethyl acetate/hexane) .
Reaction yields range from 45% to 68%, with purity exceeding 95% (HPLC) .
Challenges and Mitigations
-
Regioselectivity Issues: Competing O- vs. N-alkylation during etherification. Solved by employing bulky bases (e.g., NaH) to favor oxygen nucleophilicity .
-
Boc Group Stability: Premature deprotection under basic conditions. Mitigated by maintaining pH < 9 during coupling steps .
Comparative Analysis with Structural Analogues
tert-Butyl 4-(((6-Ethoxypyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate (CAS: 1353989-73-7)
This analogue replaces the ether linkage with an aminomethyl group, enhancing water solubility (LogP: 1.8) but reducing blood-brain barrier penetration .
tert-Butyl 4-[(6-Bromopyridin-3-yl)oxy]piperidine-1-carboxylate (PubChem CID: 119087105)
The bromopyridine moiety increases electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions absent in the ethoxypyrimidine variant .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume